2-[(2-Thienylmethylene)amino]phenol
Description
2-[(2-Thienylmethylene)amino]phenol is a Schiff base synthesized via the condensation of 2-aminophenol with 2-thiophenecarbaldehyde. This compound features a planar aromatic phenol ring linked to a thiophene moiety through an imine (-CH=N-) bridge. The structural configuration enables coordination with transition metals, making it valuable in catalysis, materials science, and biomedicine . Its electronic properties are influenced by the electron-rich thiophene and the phenolic -OH group, which facilitate π-π stacking and hydrogen bonding in crystalline states .
Properties
CAS No. |
1435-04-7 |
|---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylideneamino)phenol |
InChI |
InChI=1S/C11H9NOS/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h1-8,13H |
InChI Key |
IHDRGBZVVCOUIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CS2)O |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CS2)O |
Other CAS No. |
1435-04-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Differences
Key structural variations among analogous Schiff bases arise from substituent positions and heteroatom inclusion:
Key Observations :
- The thiophene moiety in this compound enhances electron delocalization compared to furan or pyridine-based analogues, improving stability in coordination complexes .
- Nitro-substituted derivatives (e.g., 4-nitro variant) exhibit increased electron-withdrawing effects, altering redox potentials and DNA-binding affinities .
Electronic and Spectroscopic Properties
UV-Vis and fluorescence spectra reveal distinct electronic behaviors:
Insights :
- Thiophene-containing Schiff bases exhibit superior DNA intercalation due to extended π-conjugation, as evidenced by higher apparent binding constants (Kapp) in metal complexes .
- Nitro groups redshift absorption maxima but may compromise bioactivity by reducing electron density at the imine bridge .
DNA Interaction and Anticancer Potential
- This compound Cu(II) complex: Displays a Kapp of 1.46 × 10⁶ M<sup>−1</sup> with DNA, outperforming Co and Ni analogues (Kapp ~10⁵ M<sup>−1</sup>) .
Magnetic and Catalytic Properties
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